molecular formula C11H16Cl2N4 B14883564 4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride

4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Cat. No.: B14883564
M. Wt: 275.17 g/mol
InChI Key: ZTNGIQKDJJJWJK-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a heterocyclic compound that features a piperazine ring fused to a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, followed by purification and crystallization to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as GABA receptors. The compound binds directly and selectively to these receptors, causing hyperpolarization of nerve endings and resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperazin-1-yl)pyrimidine dihydrochloride
  • 1-(2-Pyrimidyl)piperazine
  • 1-Phenylpiperazine

Uniqueness

4-(Piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to its fused pyrrolopyridine core, which imparts distinct chemical and pharmacological properties compared to other piperazine derivatives. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.17 g/mol

IUPAC Name

4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride

InChI

InChI=1S/C11H14N4.2ClH/c1-3-13-11-9(1)10(2-4-14-11)15-7-5-12-6-8-15;;/h1-4,12H,5-8H2,(H,13,14);2*1H

InChI Key

ZTNGIQKDJJJWJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=CNC3=NC=C2.Cl.Cl

Origin of Product

United States

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